

Preclinical Profile of BAY1436032: A Pan-Mutant IDH1 Inhibitor

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Compound of Interest

Compound Name: IDH1 Inhibitor 9

Cat. No.: B15573082

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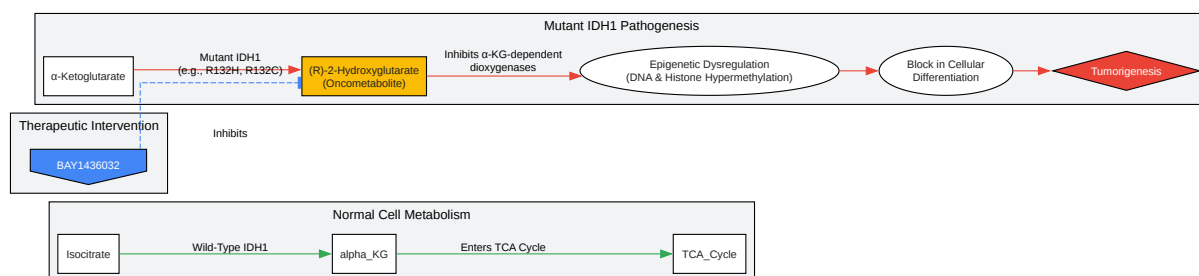
This technical guide provides a comprehensive overview of the preclinical data and findings for BAY1436032, a potent and orally available pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are oncogenic drivers in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. BAY1436032 has demonstrated significant preclinical activity by targeting the neomorphic activity of these mutant enzymes.

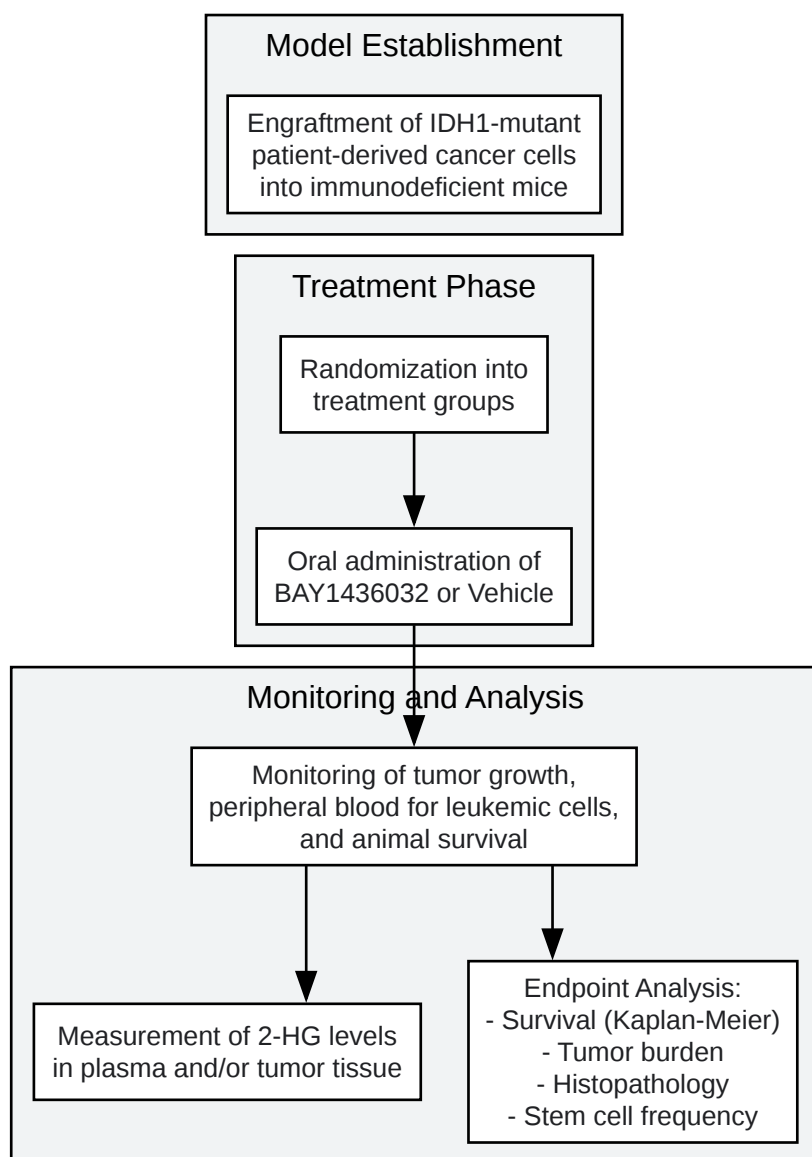
Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α -ketoglutarate (α -KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).^{[1][2][3][4]} Elevated levels of R-2HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation.^{[1][3]} This disrupts normal cellular differentiation and promotes tumorigenesis.^{[2][5]}

BAY1436032 acts by specifically inhibiting the enzymatic activity of various IDH1-R132X mutants, thereby blocking the production of R-2HG.^{[1][2][6][7]} This reduction in oncometabolite levels is intended to restore normal epigenetic regulation, leading to the induction of cellular differentiation and inhibition of tumor cell proliferation.^{[1][2][7]}

Signaling Pathway





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